molecular formula C9H14O5S B13180272 Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13180272
M. Wt: 234.27 g/mol
InChI Key: UONAFZAMQZFNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound characterized by a unique [2.4]heptane core. Its structure includes:

  • A spiro junction connecting two rings (one 2-membered and one 4-membered).
  • A sulfone group (6,6-dioxo-6λ⁶-thia), which imparts high polarity and stability.
  • A methyl ester at position 2 and methyl substituents at positions 2 and 6.
  • An oxa (oxygen) atom in the 1-position.

The sulfone group enhances electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O5S/c1-6-9(4-5-15(6,11)12)8(2,14-9)7(10)13-3/h6H,4-5H2,1-3H3

InChI Key

UONAFZAMQZFNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCS1(=O)=O)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with sulfur and oxygen-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[24]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors The spiro structure allows for unique binding interactions, which can modulate biological pathways and lead to specific physiological effects

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and related spirocyclic esters.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Spiro System Functional Groups Key Properties (Boiling Point, Density)
Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate* - C₉H₁₂O₅S† ~234.27† [2.4]heptane Methyl ester, sulfone, oxa, two methyl High polarity, likely elevated boiling point
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate 2408968-91-0 C₉H₁₂O₄ 184.19 [2.4]heptane Ethyl ester, ketone, oxa Data not provided
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate 2460750-58-5 C₉H₁₄O₅S 234.27 [3.4]octane Ethyl ester, sulfone, oxa Data not provided
Methyl 6-oxospiro[3.3]heptane-2-carboxylate 1138480-98-4 C₉H₁₂O₃ 168.19 [3.3]heptane Methyl ester, ketone Boiling point: 259.9±40.0°C (predicted)

*Target compound; †Inferred from structural analogs.

Key Comparisons:

a. Spiro Ring System
  • The target compound’s [2.4]heptane system introduces higher ring strain compared to [3.3]heptane () or [3.4]octane (). Smaller spiro systems may reduce conformational flexibility but increase reactivity .
  • Larger spiro systems (e.g., [3.4]octane in ) offer more stability and lower strain, favoring applications in drug design .
b. Functional Groups
  • Sulfone vs. Ketone : The sulfone group (6,6-dioxo) in the target compound and ’s analog enhances polarity and thermal stability compared to ketone-containing analogs (). Sulfones also resist further oxidation, unlike sulfides or sulfoxides .
  • Methyl vs. Ethyl Ester : Methyl esters (target compound, ) typically exhibit lower molecular weights and higher volatility than ethyl esters () .
c. Physicochemical Properties
  • Boiling Point : The sulfone group likely raises the boiling point of the target compound compared to ’s ketone analog (259.9°C predicted).
  • Solubility: Sulfone-containing compounds (target, ) are more soluble in polar solvents (e.g., DMSO) than non-polar analogs.

Biological Activity

Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and potential applications based on existing research.

Chemical Structure and Properties

Molecular Formula: C9H14O5S
Molecular Weight: 234.27 g/mol
IUPAC Name: Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate
Unique Features: The presence of both sulfur and oxygen in the spiro linkage contributes to its distinct reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of suitable precursors with sulfur and oxygen-containing reagents under controlled conditions to ensure high yields and purity of the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spiro structure allows for unique binding interactions that can modulate biological pathways.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, analogs with spirocyclic structures have shown potent inhibition against various kinases associated with cancer progression, including TRKA and DYRK1A/1B kinases .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget KinasesIC50 (nM)Activity
Compound 1gTRKA43Strong
Compound 1aDYRK1A50Moderate
Compound 1bCK1δ60Moderate

This table illustrates the potency of related compounds against specific kinases involved in cancer biology.

In Vitro Studies

In vitro evaluations using colorimetric assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's structural modifications can significantly influence its anticancer properties, suggesting that further optimization could enhance its efficacy .

Applications in Research and Industry

This compound holds promise in several fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Medicine: Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is also utilized in producing specialty chemicals with specific properties due to its unique functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.